molecular formula C12H17BrClNO B1379092 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride CAS No. 1426291-03-3

4-[(2-Bromobenzyl)oxy]piperidine hydrochloride

Cat. No.: B1379092
CAS No.: 1426291-03-3
M. Wt: 306.62 g/mol
InChI Key: QVLYNVZZFJKPKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Bromobenzyl)oxy]piperidine hydrochloride is a chemical compound with the molecular formula C12H17BrClNO and a molecular weight of 306.63 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring bonded to a 2-bromobenzyl group through an oxygen atom.

Preparation Methods

The synthesis of 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride typically involves the reaction of 2-bromobenzyl chloride with piperidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .

Chemical Reactions Analysis

4-[(2-Bromobenzyl)oxy]piperidine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

4-[(2-Bromobenzyl)oxy]piperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of piperidine derivatives on biological systems.

    Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The piperidine ring is known to interact with various biological targets, potentially leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

4-[(2-Bromobenzyl)oxy]piperidine hydrochloride can be compared to other piperidine derivatives, such as:

Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of piperidine derivatives.

Biological Activity

4-[(2-Bromobenzyl)oxy]piperidine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a bromobenzyl ether. This unique structural configuration is crucial for its biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound may function as an inhibitor or modulator of specific biological pathways, which can lead to various pharmacological effects such as:

  • Antimicrobial Activity: The presence of halogen groups (like bromine) typically enhances the compound's interaction with microbial targets, potentially inhibiting their growth.
  • Neuropharmacological Effects: The piperidine structure is known for its role in modulating neurotransmitter systems, which may contribute to effects on mood and cognition.

Antimicrobial Activity

Research has demonstrated that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
This compoundS. aureus25 µg/mL

These findings suggest that the compound may be effective against common pathogens, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Preliminary studies indicate that piperidine derivatives possess anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15
MDA-MB-231 (breast cancer)12
A549 (lung cancer)18

These results highlight the potential therapeutic applications of this compound in oncology.

Case Studies

A series of case studies have been conducted to evaluate the biological activities of piperidine derivatives:

  • Study on Antimicrobial Efficacy : A study assessed the antimicrobial properties of a range of piperidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with bromine substitutions exhibited enhanced activity compared to their unsubstituted counterparts.
  • Anticancer Evaluation : In vitro tests on various cancer cell lines revealed that certain modifications to the piperidine structure significantly increased cytotoxicity. For instance, adding electron-withdrawing groups improved the compound's ability to induce apoptosis in cancer cells.
  • Neuropharmacological Assessment : Research focused on the effects of piperidine derivatives on neurotransmitter systems indicated potential anxiolytic and antidepressant-like effects in animal models, suggesting a role in mental health therapeutics.

Properties

IUPAC Name

4-[(2-bromophenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO.ClH/c13-12-4-2-1-3-10(12)9-15-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLYNVZZFJKPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC2=CC=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.